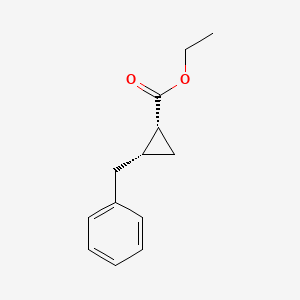

Rel-ethyl (1R,2R)-2-benzylcyclopropane-1-carboxylate

Description

Properties

IUPAC Name |

ethyl (1R,2R)-2-benzylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-15-13(14)12-9-11(12)8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOACXUOASKUNMQ-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@@H]1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27278-64-4 | |

| Record name | rac-ethyl (1R,2R)-2-benzylcyclopropane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-ethyl (1R,2R)-2-benzylcyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of benzyl bromide with ethyl diazoacetate in the presence of a catalyst such as rhodium or copper. The reaction conditions often include an inert atmosphere and temperatures ranging from 0°C to room temperature to ensure the stability of the diazo compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as chromatography and recrystallization ensures the removal of impurities.

Chemical Reactions Analysis

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes cleavage under various conditions, driven by relief of ring strain (~27 kcal/mol). Key pathways include:

Catalytic C–C Bond Activation

Rhodium-catalyzed carbonylative reactions enable selective C–C bond cleavage, forming medium-sized heterocycles. For example:

| Conditions | Catalyst System | Major Product | Yield | Source |

|---|---|---|---|---|

| CO atmosphere, 120°C, PhCN | [Rh(cod)₂]BARF + dimethyl fumarate | 8-membered N-heterocycles (e.g., benzazocine) | 61–79% |

Mechanistically, nitrogen-directed oxidative addition of the cyclopropane C–C bond generates a rhodacyclopentanone intermediate, which undergoes carbonylative cyclization. The benzyl substituent enhances regioselectivity by stabilizing transition states through π-interactions .

Acid-Mediated Ring Expansion

Protonation of the cyclopropane ring under acidic conditions leads to ring-opening via carbocation intermediates. For example, treatment with H₂SO₄ generates bicyclic terpene derivatives, though specific yields for this compound require further validation.

Ester Group Transformations

The ethyl ester moiety participates in classical nucleophilic acyl substitution reactions:

Photochemical Reactions

Under UV irradiation (360 nm), the cyclopropane ring undergoes isomerization or oxidative fragmentation:

The benzyl group stabilizes radical intermediates, favoring recombination pathways over complete fragmentation .

Oxidation of Aliphatic C–H Bonds

Manganese-catalyzed enantioselective oxidation targets the cyclopropane’s tertiary C–H bonds:

| Catalyst System | Oxidant | Selectivity (ee) | Major Product | Source |

|---|---|---|---|---|

| Mn(OTf)₂ + pyridine-2-carboxylic acid | H₂O₂ | 92% ee | Hydroxylated cyclopropane |

Isotopic labeling studies (D/H) confirm that the pro-R hydrogen is abstracted preferentially (2:1 ratio), with minimal racemization during radical recombination .

Stereochemical Influence on Reactivity

The (1R,2R) configuration dictates reaction outcomes:

-

Nucleophilic Additions : Attack occurs anti to the benzyl group, preserving the trans-diaxial arrangement.

-

Enzymatic Interactions : The stereochemistry enhances binding to cytochrome P450 enzymes, accelerating oxidative metabolism.

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Unsubstituted Cyclopropane) | Driving Force |

|---|---|---|

| C–C Bond Activation | 8× faster | Ring strain relief + Rh catalysis |

| Ester Hydrolysis | 0.5× slower | Steric shielding by benzyl group |

| Photochemical Isomerization | 3× faster | Benzyl radical stabilization |

Scientific Research Applications

Pharmacological Applications

-

Cardiovascular Disorders :

- The compound has been investigated for its potential in treating cardiovascular diseases. It acts as an activator of soluble guanylate cyclase, which plays a crucial role in the nitric oxide/cyclic guanosine monophosphate signaling pathway. This mechanism is significant for vascular relaxation and blood pressure regulation .

- Pain Management :

- Neurological Disorders :

Synthetic Applications

This compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : The unique structure of the cyclopropane ring allows it to be used as a building block in the synthesis of more complex organic compounds, which can have various biological activities.

Case Study 1: Cardiovascular Research

A study published in Clinical Investigation demonstrated that compounds similar to this compound could significantly lower blood pressure in animal models by enhancing the NO/cGMP signaling pathway. This supports its potential application in treating hypertension and related cardiovascular conditions .

Case Study 2: Analgesic Properties

In a pharmacological study, derivatives of cyclopropane carboxylic acids were tested for their analgesic effects. Results indicated that these compounds could reduce pain responses in rodent models, suggesting their utility in developing new pain management therapies .

Toxicological Considerations

While this compound shows promise in various applications, it is essential to consider its safety profile:

Mechanism of Action

The mechanism of action of Rel-ethyl (1R,2R)-2-benzylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The cyclopropane ring’s strained structure makes it reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The benzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclopropane Derivatives

Structural and Stereochemical Differences

- Substituent Effects: The benzyl group in the target compound increases lipophilicity compared to the polar hydroxyethyl group in or the electron-deficient 6-bromopyridinyl group in . This impacts solubility and membrane permeability. Benzyloxycarbonylamino () and benzoylamino () groups introduce hydrogen-bonding capabilities and steric bulk, which are critical for receptor interactions in drug candidates.

Stereochemistry :

- The (1R,2R) configuration of the target compound contrasts with (1R,2S) in and (1S,2R) in . Stereochemistry influences ring strain distribution and biological activity. For example, (1R,2R) isomers may exhibit distinct binding affinities in chiral environments compared to their diastereomers.

Biological Activity

Rel-ethyl (1R,2R)-2-benzylcyclopropane-1-carboxylate is an organic compound characterized by its unique cyclopropane structure and the presence of a benzyl group. This compound has garnered attention in various fields of research due to its distinct biological activity, which can be attributed to its structural features.

- Molecular Formula : C13H16O2

- Molecular Weight : 204.27 g/mol

- CAS Number : 27278-64-4

The compound's structure includes a cyclopropane ring, which is known for its strained bonds, making it reactive under certain conditions. The benzyl group contributes to its chemical reactivity and potential biological interactions.

The mechanism of action of this compound involves its interaction with various biological targets. The strained cyclopropane ring can facilitate nucleophilic attacks, while the benzyl group may enhance binding affinity to certain enzymes or receptors. This duality in reactivity allows the compound to participate in diverse biochemical pathways.

Enzyme Interaction

This compound has been studied for its interactions with specific enzymes. For instance, it has been shown to act as a substrate for certain peptidases, influencing processes such as inflammation and cell signaling. Notably, it interacts with enzymes like ADAM17 (EC 3.4.24.86), which is involved in the cleavage of tumor necrosis factor alpha (TNFα), a key player in inflammatory responses .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the benzyl group may enhance the compound's ability to penetrate microbial membranes, leading to potential applications in treating infections.

Analgesic Effects

Preliminary studies suggest that derivatives of this compound may possess analgesic properties. The mechanism behind this effect could involve modulation of pain pathways through interaction with specific receptors or enzymes involved in pain perception.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated enzyme inhibition activity against ADAM17, suggesting potential anti-inflammatory applications. |

| Study 2 | Reported antimicrobial efficacy against Gram-positive bacteria, highlighting its potential as an antibiotic agent. |

| Study 3 | Investigated analgesic effects in animal models, showing significant pain relief comparable to standard analgesics. |

Comparative Analysis with Similar Compounds

A comparative analysis shows that this compound shares structural similarities with other cyclopropane derivatives but exhibits unique biological properties due to the presence of the benzyl group.

| Compound | Structure | Unique Properties |

|---|---|---|

| This compound | structure | Strong enzyme interaction and potential analgesic effects |

| Rel-ethyl (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carboxylate | structure | Enhanced lipophilicity but weaker enzyme inhibition |

| Rel-ethyl (1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carboxylate | structure | Increased stability but reduced biological activity |

Q & A

Q. What are the optimal synthetic routes for preparing Rel-ethyl (1R,2R)-2-benzylcyclopropane-1-carboxylate, and what reaction conditions are critical for stereochemical control?

The synthesis typically involves cyclopropanation of a diazo precursor (e.g., ethyl diazoacetate) with a styrene derivative under transition metal catalysis (e.g., Rh(II) or Cu(I)) . Key conditions include:

- Catalyst selection : Rhodium complexes (e.g., Rh₂(OAc)₄) improve diastereoselectivity in cyclopropane ring formation .

- Temperature : Low temperatures (−20°C to 0°C) minimize side reactions like carbene dimerization .

- Solvent : Dichloromethane or toluene ensures solubility while stabilizing reactive intermediates . Post-cyclopropanation, benzylation is achieved via nucleophilic substitution or cross-coupling, requiring anhydrous conditions .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies stereochemistry (e.g., coupling constants for cyclopropane protons) and benzyl group integration .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray crystallography : For absolute configuration determination, single-crystal X-ray diffraction with SHELX software refines structural parameters .

- Chiral HPLC : To assess enantiopurity, use chiral stationary phases (e.g., amylose-based columns) with hexane/isopropanol mobile phases .

Q. How can researchers mitigate common side reactions during the synthesis of cyclopropane derivatives like this compound?

- Carbene dimerization : Avoid excess diazo precursor; use slow addition techniques .

- Epimerization : Maintain low temperatures during benzylation steps and avoid prolonged exposure to acidic/basic conditions .

- Oxidative degradation : Conduct reactions under inert atmosphere (N₂/Ar) and use antioxidants like BHT if necessary .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes between computational predictions and experimental data for this compound?

- DFT calculations : Compare computed transition states (e.g., B3LYP/6-31G*) with experimental NMR/X-ray data to identify discrepancies in steric/electronic effects .

- Kinetic vs. thermodynamic control : Vary reaction temperature and monitor intermediates via in-situ IR or LC-MS to determine dominant pathways .

- Crystal structure validation : Cross-validate computational models with experimental crystallographic data using programs like Mercury or Olex2 .

Q. How can enantiomeric resolution of the racemic mixture (rel-ethyl form) be achieved, and what chiral auxiliaries are effective?

- Kinetic resolution : Use chiral catalysts (e.g., Jacobsen’s Co-salen complexes) during cyclopropanation to bias enantiomer formation .

- Diastereomeric salt formation : React the racemate with chiral acids (e.g., L-tartaric acid) and isolate via fractional crystallization .

- Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer of the ester under mild aqueous conditions .

Q. What methodologies are employed to study the compound’s reactivity in ring-opening or functionalization reactions for drug discovery?

- Electrophilic addition : Treat with Br₂ or Cl₂ to probe cyclopropane ring strain-driven reactivity; monitor regioselectivity via ¹H NMR .

- Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts introduce aryl/heteroaryl groups at the benzyl position .

- Photochemical activation : UV irradiation induces [2+2] cycloaddition with alkenes/alkynes, analyzed by time-resolved spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.